molecular formula C15H14ClNO3S B14159717 [2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate CAS No. 387853-49-8

[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate

Cat. No.: B14159717
CAS No.: 387853-49-8
M. Wt: 323.8 g/mol
InChI Key: YBQSCQFXYIQBLY-UHFFFAOYSA-N
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Description

[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylamino group, and a thiophene carboxylate group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzylamine with ethyl 3-methylthiophene-2-carboxylate under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [2-[(4-Bromophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate
  • [2-[(4-Fluorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate
  • [2-[(4-Methylphenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate

Uniqueness

The uniqueness of [2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate lies in its specific chemical structure, which imparts distinct properties and reactivity

Properties

CAS No.

387853-49-8

Molecular Formula

C15H14ClNO3S

Molecular Weight

323.8 g/mol

IUPAC Name

[2-[(4-chlorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate

InChI

InChI=1S/C15H14ClNO3S/c1-10-6-7-21-14(10)15(19)20-9-13(18)17-8-11-2-4-12(16)5-3-11/h2-7H,8-9H2,1H3,(H,17,18)

InChI Key

YBQSCQFXYIQBLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Cl

solubility

4.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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